molecular formula C37H66FNO13 B123961 Flurithromycin CAS No. 82664-20-8

Flurithromycin

Katalognummer: B123961
CAS-Nummer: 82664-20-8
Molekulargewicht: 751.9 g/mol
InChI-Schlüssel: XOEUHCONYHZURQ-HNUBZJOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flurithromycin ist ein Makrolid-Antibiotikum der zweiten Generation. Es ist ein fluoriertes Derivat von Erythromycin A, das seine Stabilität in sauren Umgebungen erhöht. Diese Eigenschaft ermöglicht es this compound, den Verdauungsprozess effektiver zu überstehen, was zu höheren Serumspiegeln und einer effektiveren Eliminierung von empfindlichen Bakterien führt .

Wissenschaftliche Forschungsanwendungen

Flurithromycin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das bakterielle Ribosom angreift, einen wichtigen Bestandteil der Proteinbiosynthese-Maschinerie. Genauer gesagt bindet es an die 50S-Untereinheit des Ribosoms, was zu einer Blockade des Translokationsschritts der Proteinbiosynthese führt. Diese Hemmung verhindert, dass die Bakterien wichtige Proteine synthetisieren, was letztendlich zu ihrem Tod führt .

Wirkmechanismus

Flurithromycin, also known as 8-Fluoroerythromycin, is a second-generation macrolide antibiotic . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound, like other macrolides, primarily targets the bacterial ribosome, a crucial component of the protein synthesis machinery . Specifically, it binds to the 50S subunit of the ribosome .

Mode of Action

The interaction of this compound with its target leads to a blockade in the translocation step of protein synthesis . This inhibits the ability of bacteria to synthesize proteins, which is essential for their growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the 50S subunit of the bacterial ribosome, this compound disrupts the process of translation, preventing the formation of new proteins . This leads to the inhibition of bacterial growth and replication.

Pharmacokinetics

It is known that this compound is more tolerant of acidic environments compared to erythromycin . This means more of the drug survives the digestion process, resulting in higher serum levels .

Result of Action

The result of this compound’s action is the effective elimination of susceptible bacteria, including Staphylococcus aureus and Streptococcus pyogenes . By inhibiting protein synthesis, this compound prevents the bacteria from growing and replicating, leading to their eventual death .

Action Environment

The efficacy and stability of this compound are influenced by the acidity of the environment . This compound is more tolerant of acidic environments, which means more of the drug survives the digestion process . This results in higher serum levels and more efficacious elimination of susceptible bacteria .

Vorbereitungsmethoden

Flurithromycin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Fluorierung von Erythromycin-Derivaten. Insbesondere werden 8,9-Anhydroerythromycin-6,9-Hemiacetale oder deren N-Oxid-Derivate mit einer Carbonsäure und einem N-F-Fluorierungsmittel umgesetzt

Analyse Chemischer Reaktionen

Flurithromycin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen verändern.

    Reduktion: Diese Reaktion kann die Carbonylgruppen in der Struktur angreifen.

    Substitution: Diese Reaktion kann die Substitution von funktionellen Gruppen durch andere, wie z. B. Halogene, beinhalten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Flurithromycin ist unter den Makrolid-Antibiotika aufgrund seiner fluorierten Struktur einzigartig, die seine Stabilität in sauren Umgebungen erhöht. Zu ähnlichen Verbindungen gehören:

Die verbesserte Stabilität und die höheren Serumspiegel von this compound machen es zu einer effektiveren Option zur Behandlung bestimmter bakterieller Infektionen im Vergleich zu seinen Gegenstücken.

Biologische Aktivität

Flurithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, designed to enhance its antibacterial properties. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, mechanisms of action, and relevant case studies.

Antibacterial Properties

This compound exhibits a broad spectrum of antibacterial activity against various pathogens. Its primary mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome, thereby obstructing peptide chain elongation.

Efficacy Against Pathogens

A comparative study evaluated the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Haemophilus influenzae , and Streptococcus pneumoniae . The findings indicated that this compound's potency is comparable to that of erythromycin, with notable enhancements in its activity when tested in the presence of human serum .

PathogenMinimum Inhibitory Concentration (MIC)Serum Influence on Activity
Staphylococcus aureus0.25 - 1.0 µg/mLIncreased
Haemophilus influenzae0.5 - 2.0 µg/mLIncreased
Streptococcus pneumoniae0.125 - 0.5 µg/mLIncreased
Streptococcus pyogenes0.5 - 2.0 µg/mLNo enhancement

The presence of 50% human serum significantly enhanced this compound's activity against most isolates, except for Streptococcus pyogenes .

Post-Antibiotic Effect (PAE)

This compound demonstrates a post-antibiotic effect (PAE), which refers to the continued suppression of bacterial growth after the antibiotic has been removed. The PAE duration varies depending on the strain:

  • Haemophilus influenzae : 0.25 hours
  • Streptococcus pneumoniae : 3.5 hours

This variability underscores the importance of strain selection in therapeutic applications .

Synergistic Interactions

In studies assessing drug combinations, this compound displayed synergistic effects with several antibiotics, particularly netilmicin and clindamycin. Out of 120 tests performed using a time-kill assay, synergistic interactions were observed in approximately 29% of cases, predominantly with Moraxella catarrhalis and Staphylococcus aureus .

Clinical Applications and Case Studies

This compound is primarily indicated for respiratory tract infections caused by susceptible organisms. Its efficacy has been documented in clinical settings:

  • A case study involving patients with chronic obstructive pulmonary disease (COPD) revealed that this compound effectively reduced exacerbation rates compared to placebo treatments.
  • Another study highlighted its use in treating atypical pneumonia, demonstrating significant clinical improvement and microbiological eradication.

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUHCONYHZURQ-HNUBZJOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66FNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905085
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82664-20-8
Record name Flurithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82664-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurithromycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 8-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flurithromycin
Reactant of Route 2
Flurithromycin
Reactant of Route 3
Flurithromycin
Reactant of Route 4
Flurithromycin
Reactant of Route 5
Flurithromycin
Reactant of Route 6
Flurithromycin
Customer
Q & A

Q1: What is the mechanism of action of Flurithromycin?

A: this compound, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits bacterial protein synthesis, ultimately leading to bacteriostatic activity. []

Q2: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C37H66FNO13 and its molecular weight is 747.9 g/mol. []

Q3: What spectroscopic data is available for this compound?

A: this compound's structure has been confirmed through UV, IR, NMR, and MS spectroscopy. [] Notably, NMR and HPLC studies indicate the presence of ketonic-hemiketalic equilibrium, a characteristic also observed in this compound A. []

Q4: How stable is this compound under different conditions?

A4: Based on the provided research papers, there is no information available regarding this compound's catalytic properties and applications or its use in computational chemistry and modeling.

Q5: How does the fluorination at the 8-position of Erythromycin affect this compound's activity?

A: The introduction of fluorine at the 8-position in this compound enhances its stability compared to Erythromycin. [] This modification aims to prevent the formation of inactive anhydrohemiketal derivatives under acidic conditions, a common drawback of Erythromycin. []

Q6: Are there specific formulation strategies employed to enhance this compound's stability or bioavailability?

A: this compound is often administered as this compound ethylsuccinate, an ester prodrug that improves oral absorption. [] This formulation strategy aims to enhance bioavailability by increasing solubility and absorption in the gastrointestinal tract. []

A6: The provided research papers do not provide specific details regarding SHE regulations for this compound.

Q7: What is the absorption profile of this compound?

A: Food does not significantly affect the absorption of this compound. [] Studies in healthy volunteers have shown that peak serum concentrations are achieved around 3 hours after oral administration in fasting conditions and 1 hour after a meal. []

Q8: How well does this compound penetrate different tissues?

A: this compound demonstrates good tissue penetration. [] Studies have shown that it effectively reaches lung tissue (penetration ratio of 8.3), bone (3.6), tonsils (tissue/serum ratio of 2:1), and female genital tissues. [, , ]

Q9: What is the elimination half-life of this compound?

A: The serum half-life of this compound is approximately 4 hours. []

Q10: What is the spectrum of activity of this compound?

A: this compound exhibits potent in vitro activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. [, ] It also shows activity against some Gram-negative bacteria like Haemophilus influenzae and anaerobic bacteria, particularly those associated with periodontal diseases. [, , ]

Q11: Has this compound demonstrated efficacy in clinical settings?

A: Clinical studies have indicated that this compound is effective in treating various infections, including respiratory tract infections (acute and chronic pharyngitis/tonsillitis, rhinosinusitis, otitis), periodontal diseases, and lower respiratory tract bacterial infections. [, , , , ]

Q12: Does this compound possess any intracellular activity?

A: this compound demonstrates intracellular activity against susceptible Staphylococcus aureus strains within human monocytes. [] It exhibits both bacteriostatic and bactericidal activity in this intracellular environment, highlighting its potential in treating intracellular infections. []

Q13: What are the known mechanisms of resistance to this compound?

A: Resistance to this compound can arise from mutations in ribosomal RNA or methylation of the 23S rRNA target site. [, , ] These mechanisms are similar to those observed with other macrolides. [, , ]

Q14: Does cross-resistance exist between this compound and other macrolides?

A: Cross-resistance can occur between this compound and other macrolides, particularly those belonging to the 14- and 15-membered ring classes. [, , ] This cross-resistance is often associated with the MLS_B phenotype, which confers resistance to macrolides, lincosamides, and streptogramin B antibiotics. [, , ]

A14: The provided research papers do not offer detailed information about the toxicity and safety profile of this compound, drug delivery and targeting strategies, or specific biomarkers and diagnostics related to its use.

Q15: What analytical methods are used to determine this compound concentrations?

A: Microbiological assays are commonly employed to determine this compound concentrations in serum and tissues. [, , ] These methods offer sensitivity and specificity in quantifying the drug levels in biological samples. [, , ]

A15: The provided research papers do not provide information on the environmental impact of this compound, its degradation pathway, dissolution and solubility properties, analytical method validation, or quality control measures.

A15: The provided research papers do not contain details about this compound's potential for immunogenicity, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.

A15: The provided research papers do not offer information on alternative antibiotics to this compound, recycling and waste management practices related to the drug, or specific research infrastructure and resources dedicated to this compound research.

Q16: When was this compound first discovered and introduced?

A: this compound was first isolated from a blocked mutant of Streptomyces erythraeus ATCC 31772, a strain known to produce Erythromycin. [] While the exact timeline of its discovery isn't specified in the provided papers, it emerged as a promising new macrolide in the late 20th century. []

Q17: Are there any synergistic interactions between this compound and other drugs?

A: this compound exhibits synergistic interactions with other antibiotics, particularly beta-lactams like Ampicillin and proton-pump inhibitors like Lansoprazole and Omeprazole, against certain bacterial species. [, ] These synergistic effects can enhance the overall antibacterial activity and potentially improve treatment outcomes. [, ] For instance, the combination of this compound and proton-pump inhibitors shows promise in treating Helicobacter pylori infections. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.